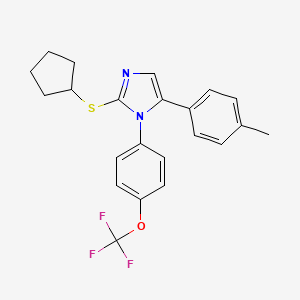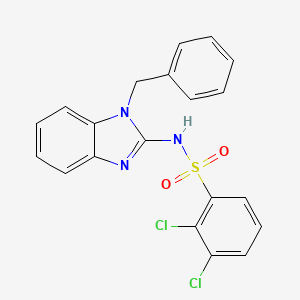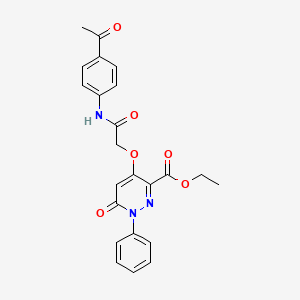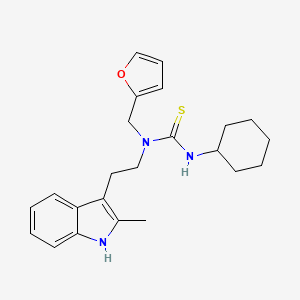
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant drug that has been widely used for research purposes. MDPV is known to produce a range of biochemical and physiological effects in the body, and its mechanism of action has been studied extensively.
Wirkmechanismus
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol acts as a reuptake inhibitor for dopamine and norepinephrine. It blocks the transporters responsible for reabsorbing these neurotransmitters into presynaptic neurons, leading to an increase in their extracellular concentrations. This results in increased stimulation of the central nervous system, leading to the characteristic stimulant effects of 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol.
Biochemical and Physiological Effects:
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol produces a range of biochemical and physiological effects in the body. It increases the release of dopamine and norepinephrine, leading to increased alertness, euphoria, and energy. 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol also increases heart rate, blood pressure, and body temperature. Prolonged use of 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol has several advantages for lab experiments. It is a potent stimulant drug that produces consistent and predictable effects. It is also relatively easy to synthesize and has a long shelf life. However, 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol is a controlled substance and requires special permits and licenses to handle and use. It also has a high potential for abuse and can be dangerous if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol. One area of interest is the development of new drugs that target the dopamine and norepinephrine systems more selectively. Another area of interest is the study of the long-term effects of stimulant use on the brain and behavior. Additionally, more research is needed to understand the mechanisms of addiction and withdrawal associated with 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol use.
Synthesemethoden
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol can be synthesized through a two-step process. The first step involves the condensation of 3-phenylpropanal with 1-methylpiperidine in the presence of sodium cyanoborohydride. This results in the formation of 1-(1-methylpiperidin-3-yl)-1-phenylpropan-1-ol. In the second step, this intermediate is reacted with 3-bromomethoxybenzaldehyde in the presence of potassium carbonate to produce 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol has been widely used for research purposes due to its potent stimulant properties. It has been used to study the effects of stimulant drugs on the central nervous system, particularly on the dopamine and norepinephrine systems. 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol has also been used to study the effects of long-term stimulant use on the brain and behavior.
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-21(23,19-11-7-13-22(2)15-19)18-10-6-12-20(14-18)24-16-17-8-4-3-5-9-17/h3-6,8-10,12,14,19,23H,7,11,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKLBLNXRJVOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C)(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)
![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)
![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)


